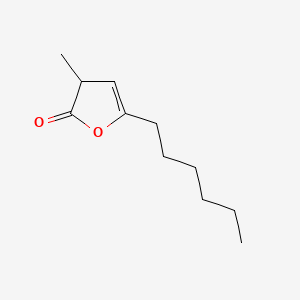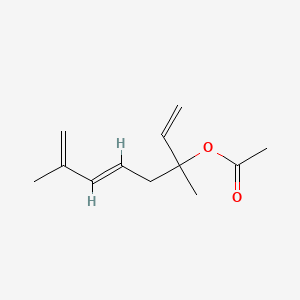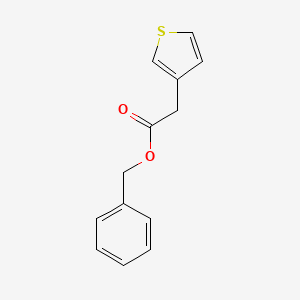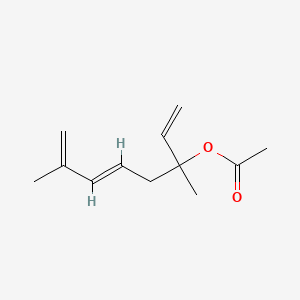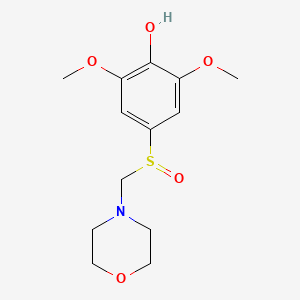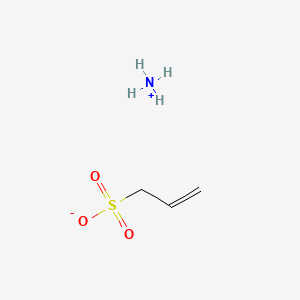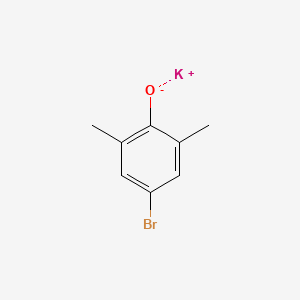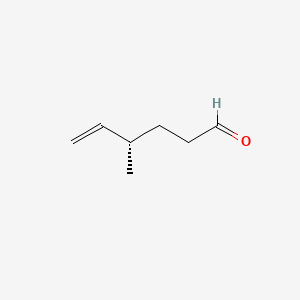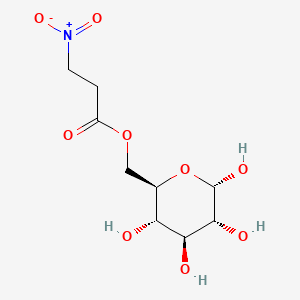
2,5-Dicyclopentylhydroquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dicyclopentylhydroquinone: is an organic compound with the molecular formula C16H22O2 . It is a derivative of hydroquinone, where two cyclopentyl groups are substituted at the 2 and 5 positions of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dicyclopentylhydroquinone typically involves the alkylation of hydroquinone with cyclopentyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dicyclopentylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Major Products: The major products formed from these reactions include quinones, hydroquinone derivatives, and substituted benzene compounds .
Aplicaciones Científicas De Investigación
2,5-Dicyclopentylhydroquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in understanding oxidative stress and its effects on cells.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in preventing oxidative damage and its use in drug development.
Mecanismo De Acción
The mechanism of action of 2,5-Dicyclopentylhydroquinone involves its ability to undergo redox reactions. The compound can donate electrons to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage. This antioxidant activity is crucial in protecting cells from oxidative stress. The molecular targets include various enzymes and proteins involved in redox regulation and cellular signaling pathways .
Comparación Con Compuestos Similares
2,5-Di-tert-butylhydroquinone: Another hydroquinone derivative with tert-butyl groups instead of cyclopentyl groups.
2,5-Dihydroxy-1,4-benzoquinone: A quinone derivative with hydroxyl groups, known for its biological activity and use in various chemical reactions.
Uniqueness: 2,5-Dicyclopentylhydroquinone is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications where other hydroquinone derivatives may not be as effective .
Propiedades
Número CAS |
93841-39-5 |
|---|---|
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
2,5-dicyclopentylbenzene-1,4-diol |
InChI |
InChI=1S/C16H22O2/c17-15-10-14(12-7-3-4-8-12)16(18)9-13(15)11-5-1-2-6-11/h9-12,17-18H,1-8H2 |
Clave InChI |
QJIKVNFRJLVHPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CC(=C(C=C2O)C3CCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


